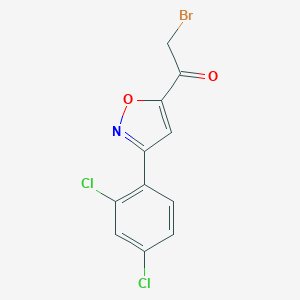

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

説明

特性

IUPAC Name |

2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJZTLHKOJBVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384085 | |

| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-69-7 | |

| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Bromination with Bromine and Aluminum Trichloride

The classical approach employs molecular bromine (Br₂) in the presence of a catalytic amount of aluminum trichloride (AlCl₃). This method, adapted from analogous ketone brominations, proceeds via the following mechanism:

-

Activation of Bromine : AlCl₃ polarizes Br₂, generating a bromonium ion (Br⁺) that acts as the electrophile.

-

Enolate Formation : The ketone undergoes acid-catalyzed tautomerization to form an enol, which reacts with Br⁺ to yield the α-bromo intermediate.

-

Work-Up : The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via solvent extraction.

Typical Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane or diethyl ether |

| Temperature | 0°C (initial), progressing to room temperature |

| Bromine Equivalents | 1.0 eq |

| Catalyst | 1–5 mol% AlCl₃ |

| Yield | Quantitative (crude) |

This method achieves near-quantitative yields under optimized conditions, with minimal ring bromination due to the electron-withdrawing effects of the isoxazole and dichlorophenyl groups.

Alternative Brominating Agents

While bromine is highly effective, safety concerns associated with its toxicity and corrosivity have prompted exploration of alternative reagents:

-

N-Bromosuccinimide (NBS) : In radical-initiated brominations, NBS offers controlled reactivity. However, for α-bromination of ketones, NBS requires acidic conditions (e.g., H₂SO₄) to generate Br⁺ equivalents.

-

Hydrobromic Acid (HBr) with Oxidizing Agents : HBr in acetic acid, coupled with hydrogen peroxide, can generate Br₂ in situ, though this method is less selective for α-bromination.

Synthesis of the Precursor Ketone: 1-(3-(2,4-Dichlorophenyl)Isoxazol-5-Yl)Ethanone

The precursor ketone is synthesized via two primary routes: Grignard reaction and Friedel-Crafts acylation .

Grignard Reaction Approach

This method involves the alkylation of a nitrile followed by hydrolysis:

-

Alkylation : A Grignard reagent (e.g., n-BuMgCl) reacts with 3-(2,4-dichlorophenyl)isoxazole-5-carbonitrile to form an imine intermediate.

-

Hydrolysis : The imine is hydrolyzed under acidic conditions (H₂SO₄) to yield the ketone.

Optimized Parameters

Friedel-Crafts Acylation

For substrates with electron-rich aromatic systems, Friedel-Crafts acylation is employed:

-

Acylation : Valeroyl chloride reacts with 2,4-dichlorobenzene in the presence of AlCl₃ to form the ketone.

-

Cyclization : The intermediate undergoes cyclization with hydroxylamine to form the isoxazole ring.

Challenges : The electron-withdrawing chlorine substituents on the phenyl ring reduce aromatic reactivity, necessitating prolonged reaction times or elevated temperatures.

Industrial-Scale Production Methods

Industrial synthesis prioritizes safety, scalability, and cost-efficiency:

-

Continuous Flow Reactors : Bromination reactions are conducted in flow systems to mitigate risks associated with handling Br₂.

-

Solvent Recovery : Dichloromethane is recycled via distillation, reducing waste.

-

Catalyst Regeneration : AlCl₃ is recovered and reused to minimize environmental impact.

Economic Considerations

| Factor | Industrial Adaptation |

|---|---|

| Bromine Utilization | 95–98% efficiency |

| Production Capacity | 100–500 kg/batch |

| Purity Specifications | >99% (HPLC) |

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature Control : Maintaining 0°C during bromine addition prevents polybromination.

-

Catalyst Loading : Excess AlCl₃ (>5 mol%) promotes side reactions, such as ring chlorination.

-

Solvent Polarity : Dichloromethane enhances electrophilic reactivity compared to ethers.

Analytical Characterization

The final product is validated using:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 7.6 (d, J=8.4 Hz, 1H, ArH), 7.4 (dd, J=8.4, 2.1 Hz, 1H, ArH), 7.2 (d, J=2.1 Hz, 1H, ArH), 6.8 (s, 1H, isoxazole-H), 4.3 (s, 2H, CH₂Br).

-

¹³C NMR : δ 188.1 (C=O), 162.3 (isoxazole-C), 134.5–128.2 (ArC), 34.7 (CH₂Br).

-

-

Mass Spectrometry : m/z 334.98 [M]⁺ (calculated for C₁₁H₆BrCl₂NO₂).

化学反応の分析

Types of Reactions

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanol.

Oxidation: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoic acid.

科学的研究の応用

Medicinal Chemistry

The primary application of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone lies in medicinal chemistry, particularly as a potential pharmaceutical agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. The isoxazole moiety has been associated with inhibiting cancer cell proliferation. For instance, studies have shown that derivatives of isoxazole can target various cancer pathways, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The presence of halogen substituents (bromine and chlorine) in the structure enhances the antimicrobial activity of the compound. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, positioning it as a potential lead compound for developing new antimicrobial agents .

Agrochemicals

Another significant application of this compound is in the field of agrochemicals.

Pesticide Development

The structural characteristics of this compound suggest its potential use as a pesticide. Compounds containing isoxazole rings are known for their insecticidal properties. Research into similar compounds has demonstrated efficacy against agricultural pests, indicating that this compound could be explored for developing new pest control agents .

Materials Science

In materials science, this compound can be utilized as an intermediate in synthesizing advanced materials.

Polymer Synthesis

The compound's reactive bromine atom can facilitate polymerization reactions, making it suitable for creating specialized polymers with tailored properties. These polymers could have applications in coatings, adhesives, and other industrial materials where specific chemical resistance or mechanical properties are required .

作用機序

The mechanism of action of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituent patterns, molecular properties, and applications.

Data Table: Key Parameters of Target Compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | 175334-69-7 | C₉H₇BrCl₂NO₂ | 313.53 | 2,4-Dichlorophenyl, isoxazole-5-yl |

| 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | 683274-74-0 | C₁₀H₁₀BrClO₂ | 277.54 | 5-Chloro-2-methoxy-4-methylphenyl |

| 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone | N/A | C₁₂H₉BrClNO₂ | 314.56 | 4-Chlorophenyl, 5-methylisoxazol-4-yl |

| 2-Bromo-1-(3-(3,4-dichlorophenyl)isoxazol-5-yl)ethanone | N/A | C₉H₇BrCl₂NO₂ | 313.53 | 3,4-Dichlorophenyl, isoxazole-5-yl |

| 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone | N/A | C₁₃H₁₂BrNO₂ | 294.14 | p-Tolyl, 5-methylisoxazol-4-yl |

Structural and Functional Analysis

Substituent Effects on Reactivity and Lipophilicity

- Target Compound : The 2,4-dichlorophenyl group enhances electron-withdrawing effects and lipophilicity, favoring interactions with hydrophobic protein pockets. This contrasts with the 3,4-dichlorophenyl analog (), where steric hindrance near the isoxazole may reduce binding efficiency .

- Methoxy/Methyl Groups: The 5-chloro-2-methoxy-4-methylphenyl analog (CAS 683274-74-0) has lower molecular weight (277.54 g/mol) and increased solubility due to the methoxy group, but reduced reactivity compared to bromoethanones .

Steric and Electronic Modifications

- Its higher molecular weight (314.56 g/mol) may also affect pharmacokinetic properties .

- p-Tolyl Substitution: The p-tolyl group in 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone increases electron density, possibly altering metabolic stability compared to halogenated analogs .

生物活性

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, also known by its CAS number 175334-69-7, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

- Molecular Formula : C11H6BrCl2NO2

- Molecular Weight : 334.98 g/mol

- IUPAC Name : 2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of activities that can be summarized as follows:

1. Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has notable activity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| MDA-MB-231 | 20.00 | Doxorubicin | 0.12–2.78 |

| MEL-8 | 18.00 | Doxorubicin | 0.12–2.78 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the p53 pathway and caspase activation .

2. Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in inflammatory responses .

The mechanism through which this compound exerts its biological effects involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key inflammatory mediators.

Studies utilizing flow cytometry have confirmed that the compound can effectively induce apoptosis in a dose-dependent manner across various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cell Lines :

- Inflammation Model :

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the identity and purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% by area normalization). Confirm structural identity via - and -NMR spectroscopy, focusing on characteristic peaks such as the carbonyl carbon (~192–194 ppm) and isoxazole ring protons (6.92–7.94 ppm) . Mass spectrometry (MS) should corroborate the molecular ion peak at m/z 307–309 (accounting for bromine isotopes) and the molecular formula .

Q. How should this compound be handled to ensure laboratory safety?

- Protocol : Wear NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation, skin contact, or eye exposure. Store in a dry, ventilated area away from light, and avoid incompatible materials (e.g., strong oxidizers). Decontaminate spills using inert absorbents followed by ethanol rinses .

Q. What are the documented physicochemical properties critical for experimental design?

- Data : The compound is a solid powder with a melting point of ~128°C and a molar mass of 307.04 g/mol . Solubility should be empirically tested in aprotic solvents (e.g., DMSO, DMF) for reaction optimization. Limited stability data necessitate stability studies under controlled conditions (pH, temperature) .

Advanced Research Questions

Q. How can the alkylation step in its synthesis be optimized for higher yields?

- Strategy : React 3-(2,4-dichlorophenyl)isoxazole with 2-bromoethanone in ethanol under microwave irradiation (50–60°C, 2–4 hours). Monitor reaction progress via -NMR for the disappearance of the triazole NH proton (~12 ppm) and the emergence of the carbonyl signal. Purify via column chromatography (hexane:ethyl acetate, 7:3) .

Q. What challenges arise in resolving contradictions in reported stability data, and how can they be addressed?

- Approach : Conduct accelerated stability studies under ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months, and analyze degradation products via LC-MS. Compare results with computational models (e.g., DFT for hydrolysis pathways) to reconcile discrepancies in literature .

Q. How does the bromo group influence reactivity in cross-coupling reactions?

- Insights : The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki coupling with aryl boronic acids). Optimize conditions using Pd(PPh) (5 mol%), KCO in DMF/HO (3:1) at 80°C. Monitor regioselectivity via -NMR to avoid isoxazole ring decomposition .

Q. What computational methods are recommended for predicting its crystallographic behavior?

- Tools : Use SHELXL for single-crystal X-ray refinement. Address twinning or low-resolution issues by collecting high-angle data (θ > 25°) and applying the TWIN/BASF commands. Validate hydrogen bonding networks (e.g., C=O···H interactions) using Mercury 4.0 .

Q. How can its environmental impact be assessed given limited ecotoxicological data?

- Framework : Perform OECD 301D biodegradation tests in aqueous media. For aquatic toxicity, use Daphnia magna acute assays (48-hour EC). Compare with structurally similar compounds (e.g., 2,4-dichlorophenyl analogs) to extrapolate risks .

Key Notes

- Contradictory Data : Address discrepancies in stability by cross-referencing experimental results with regulatory guidelines (e.g., EU CLP classifications for similar dichlorophenyl compounds) .

- Safety Compliance : Align handling protocols with GHS Category 2 (acute toxicity) and ensure waste disposal meets EPA standards for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。